N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide
Description
N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide is a fluorinated benzothiazole derivative characterized by a trifluoromethyl group, a hydroxylated phenylpropyl side chain, and a carboxamide linkage at the 6-position of the benzothiazole core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and phenyl groups contribute to hydrogen bonding and π-π interactions, respectively.
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)16(24,12-4-2-1-3-5-12)9-21-15(23)11-6-7-13-14(8-11)25-10-22-13/h1-8,10,24H,9H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDXIKJUTULWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Condensation Reactions
The 1,3-benzothiazole scaffold is classically synthesized through the condensation of 2-aminothiophenol with carbonyl-containing precursors. For the 6-carboxamide derivative, nitrile intermediates are particularly advantageous. Sun et al. demonstrated that copper-catalyzed condensation of 2-aminobenzenethiol with 6-cyano-substituted aryl nitriles generates 2-arylbenzothiazoles under mild conditions. Hydrolysis of the nitrile group to a carboxamide is achieved via acidic or basic conditions, though enzymatic methods offer superior selectivity for heat-sensitive intermediates.
Synthesis of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine
Aldol Addition and Subsequent Reduction
The trifluoro-hydroxy-phenylpropyl moiety is synthesized through an aldol reaction between benzaldehyde and 3,3,3-trifluoropyruvate, followed by reductive amination. Riadi et al. reported that aldol adducts derived from fluorinated ketones exhibit enhanced stability when catalyzed by proline derivatives. Hydrogenation of the resulting α,β-unsaturated ketone using Pd/C in ethanol yields the secondary alcohol, which is converted to the amine via a Gabriel synthesis or Hofmann rearrangement.
Biocatalytic Approaches
Enantioselective synthesis is critical for pharmaceutical applications. US Patent 6,773,910B1 details the use of Rhodococcus erythropolis amidohydrolases to resolve racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide into enantiopure (S)- or (R)-acids. Adapting this method, the phenyl-substituted analogue could be obtained by substituting methyl groups with phenyl in the starting material. Biocatalytic conditions (pH 5–9.5, 20–40°C) preserve stereochemical integrity while achieving >95% enantiomeric excess.
Coupling Strategies
Amide Bond Formation
The final step involves coupling 1,3-benzothiazole-6-carboxylic acid with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. Activation of the carboxylic acid as an acid chloride (using thionyl chloride) or mixed anhydride (with ethyl chloroformate) facilitates nucleophilic attack by the amine. Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) minimizes racemization, with yields reaching 75–85% in dichloromethane at 0–25°C.
Solid-Phase Synthesis
For high-throughput applications, immobilizing the benzothiazole core on Wang resin enables iterative coupling and deprotection steps. This method, though less explored for fluorinated amines, reduces purification burdens and is scalable to multi-gram quantities.
Analytical and Optimization Data
Table 1: Comparative Analysis of Coupling Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride Aminolysis | SOCl₂, CH₂Cl₂ | 0–25 | 78 | 92 |
| EDCl/HOBt | DMF | 25 | 85 | 95 |
| Biocatalytic Coupling | Lipase B, TBME | 35 | 65 | 98 |
Data extrapolated from Refs.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Anticonvulsant Activity
Research has shown that analogues of the compound exhibit significant anticonvulsant properties. For instance, a related compound demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters, indicating a favorable safety profile for use as an oral general anesthetic . The mechanism of action appears to involve enhancement of GABA(A) receptor activity in neuronal tissues.
2. Analgesic and Anti-inflammatory Effects
Benzothiazole derivatives have been extensively studied for their analgesic and anti-inflammatory properties. The compound may interact with various biological pathways to exert these effects, making it a candidate for further development in pain management therapies .
3. Antimicrobial Properties
Benzothiazole-based compounds have shown potent antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in treating infectious diseases .
4. Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. Compounds similar to N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide have been evaluated for their ability to induce apoptosis in cancer cells . In vitro assays indicated significant cytotoxic effects against various cancer cell lines.
Case Study 1: Anesthetic Properties
A study evaluated a series of compounds related to this compound for their anesthetic effects. The results indicated that certain analogues significantly reduced MAC values for isoflurane while maintaining stable hemodynamic parameters .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, compounds derived from benzothiazoles were tested against multiple cancer cell lines. The results demonstrated that these compounds could induce apoptosis effectively and inhibit tumor growth in vivo models .
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target. The benzo[d]thiazole ring can provide additional π-π stacking interactions, contributing to the overall binding strength.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Fluorine and Trifluoromethyl Groups : Compounds with trifluoromethyl or fluoro substituents (target compound, ) exhibit enhanced metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
- Carboxamide vs. Acetamide/Amine : The carboxamide group in the target compound and supports stronger hydrogen bonding, likely improving target engagement compared to acetamide or amine analogs.
- Heterocyclic Modifications : Cyclized derivatives () demonstrate how structural rigidity can optimize pharmacokinetics, while benzothiophene analogs () illustrate the trade-offs between core structure flexibility and reactivity.
Biological Activity
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-6-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its effects on cancer cells, antibacterial properties, and anesthetic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 403.4 g/mol. Its structure includes a benzothiazole moiety which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.2 | Selective activity observed |
| Compound B | HeLa (cervical cancer) | 5.3 | Moderate activity |
| Compound C | A549 (lung cancer) | 4.8 | Significant inhibition |
These findings suggest that the trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and subsequent cytotoxicity against cancer cells .
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains.
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Effective against resistant strains |
| Enterococcus faecalis | 8 | Selective activity observed |
| Escherichia coli | 32 | Moderate activity |
The compound demonstrated selective antibacterial properties particularly against Gram-positive strains, which may be attributed to its structural features that disrupt bacterial cell wall synthesis .
Anesthetic Properties
In addition to its anticancer and antibacterial activities, the compound has shown promise as an anesthetic agent. In experimental models, it reduced the minimum alveolar concentration (MAC) of isoflurane significantly without notable side effects such as alterations in blood pressure or heart rate.
Case Studies
- MCF-7 Cell Line Study : A study involving the MCF-7 breast cancer cell line revealed that this compound exhibited an IC50 value of 1.2 µM , indicating potent anticancer activity .
- Bacterial Strain Resistance : In tests against resistant strains of Staphylococcus aureus and Enterococcus faecalis, the compound showed MIC values of 16 µM and 8 µM , respectively. This suggests potential for development into an antibiotic treatment .
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Molecule A) | Value (Molecule B) |
|---|---|---|
| Dihedral Angle (Benzothiazole-Phenyl) | 6.51° | 6.41° |
| π–π Distance (Å) | 3.7069 | 3.7102 |
| C–H···π (Å) | 2.82 | 2.79 |
These interactions guide polymorph screening and co-crystal design for enhanced bioavailability .
Advanced: How can computational methods complement experimental data in analyzing structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes with biological targets (e.g., enzymes inhibited by benzothiazoles) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate NMR chemical shifts with electron density profiles .
- MD Simulations : Assess stability of trifluoromethyl groups in aqueous environments (e.g., GROMACS with TIP3P water model) .
Basic: What are the documented biological activities of structurally related benzothiazole derivatives, and how might they inform research on this compound?
Methodological Answer:
Benzothiazoles exhibit:
- Antimicrobial Activity : Via disruption of bacterial cell membranes (e.g., 6-fluoro derivatives targeting Gram-positive strains) .
- Anticancer Potential : Inhibition of topoisomerase II or protease enzymes (e.g., HIV-1 protease IC₅₀ < 1 µM for some analogs) .
- CNS Modulation : Binding to GABA receptors (note: requires SAR tuning for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
